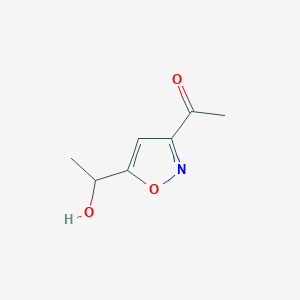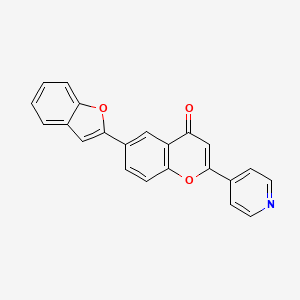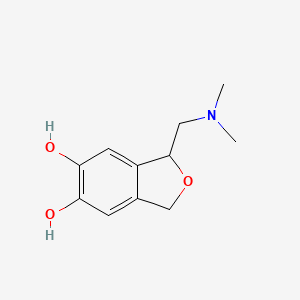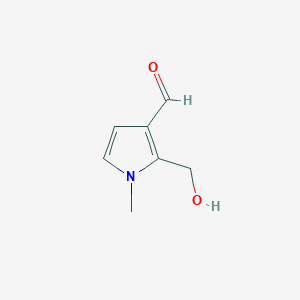![molecular formula C19H16N2 B12875634 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole CAS No. 37959-40-3](/img/structure/B12875634.png)
1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phenylacetylene in the presence of a catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents, nucleophiles; conditions: varying solvents and temperatures depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized imidazole derivatives .
Applications De Recherche Scientifique
1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, and in the formulation of agrochemicals
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-2-phenyl-1H-imidazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1-Phenylimidazole
Comparison: 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties compared to other imidazole derivatives. For example, while 1-Phenylimidazole is known for its enzyme inhibitory activity, this compound may exhibit different binding affinities and selectivities due to its additional benzyl group .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
Propriétés
Numéro CAS |
37959-40-3 |
|---|---|
Formule moléculaire |
C19H16N2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
1-benzyl-6-phenylpyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)14-20-11-12-21-15-18(13-19(20)21)17-9-5-2-6-10-17/h1-13,15H,14H2 |
Clé InChI |
GNROKZDXOFDMGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CN3C2=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


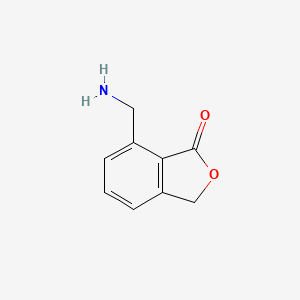
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
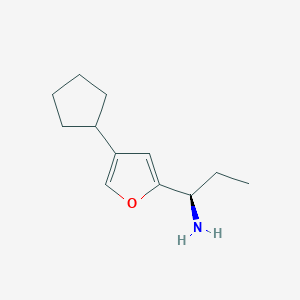
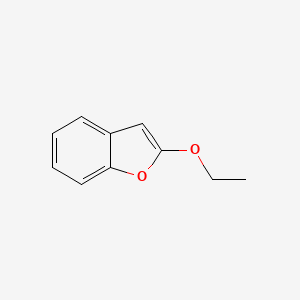

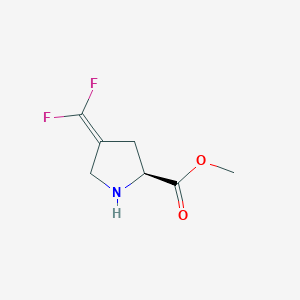
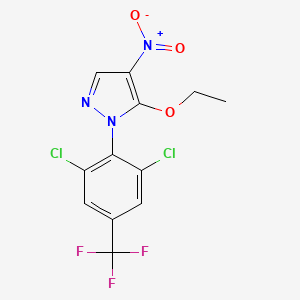
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
